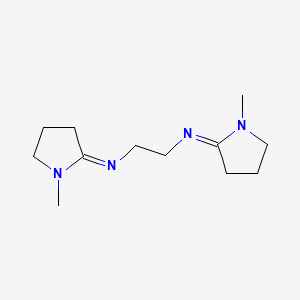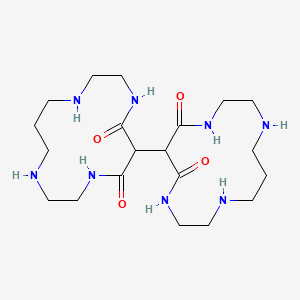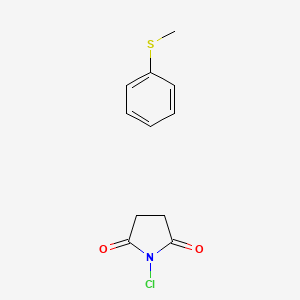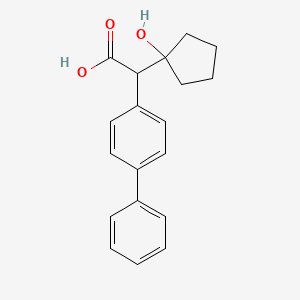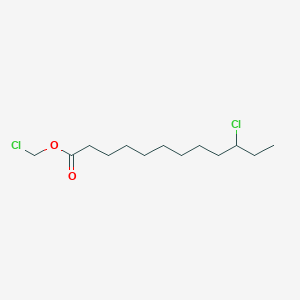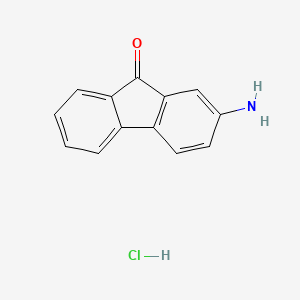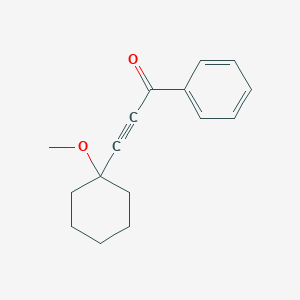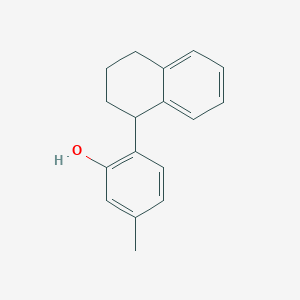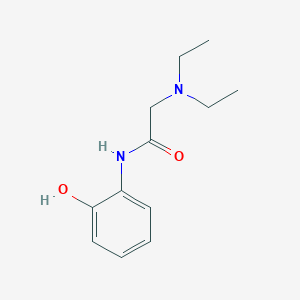
N-(4-Chlorophenyl)-1,1,1-trimethoxysilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-1,1,1-trimethoxysilanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to three methoxy groups and an amine group substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-1,1,1-trimethoxysilanamine typically involves the reaction of 4-chloroaniline with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-1,1,1-trimethoxysilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound.
Scientific Research Applications
N-(4-Chlorophenyl)-1,1,1-trimethoxysilanamine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Chlor
Properties
| 86945-11-1 | |
Molecular Formula |
C9H14ClNO3Si |
Molecular Weight |
247.75 g/mol |
IUPAC Name |
4-chloro-N-trimethoxysilylaniline |
InChI |
InChI=1S/C9H14ClNO3Si/c1-12-15(13-2,14-3)11-9-6-4-8(10)5-7-9/h4-7,11H,1-3H3 |
InChI Key |
JBCAWPVWFAKMTB-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](NC1=CC=C(C=C1)Cl)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


